molecular formula C12H6F4O B6374112 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol CAS No. 1261893-92-8

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6374112
CAS No.: 1261893-92-8
M. Wt: 242.17 g/mol
InChI Key: IMZUQNOLFSIEPZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol is a fluorinated phenol compound with the molecular formula C12H6F4O and a molecular weight of 242.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: This compound has a similar structure but with fewer fluorine atoms, resulting in different reactivity and applications.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated phenol with a different substitution pattern, leading to unique properties and uses.

Uniqueness

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, resistance to chemical degradation, and specific interactions with biological targets.

Properties

IUPAC Name

3-fluoro-4-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-6-3-10(15)12(11(16)4-6)8-2-1-7(17)5-9(8)14/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZUQNOLFSIEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684347
Record name 2,2',4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-92-8
Record name 2,2',4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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